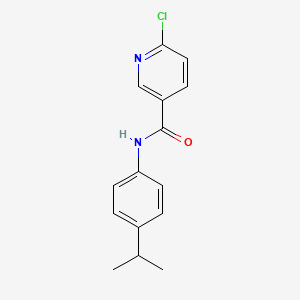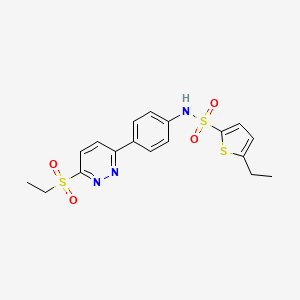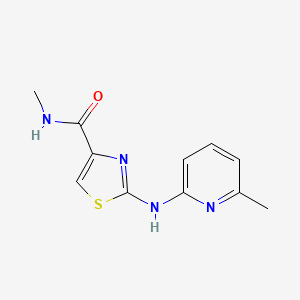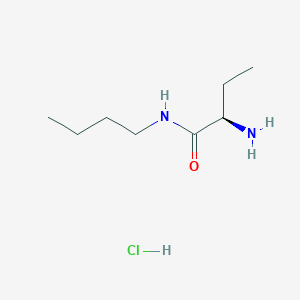![molecular formula C25H20FN5O2 B2629165 N-(4-ethylbenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031624-70-0](/img/no-structure.png)
N-(4-ethylbenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-ethylbenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C25H20FN5O2 and its molecular weight is 441.466. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethylbenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethylbenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity Prediction
A study focused on the modeling of the virtual library of related compounds, including N-(4-ethylbenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide. The research predicted the biological activity spectrum and acute toxicity of these compounds using PASS and GUSAR software. The study concluded that these compounds are potential objects for further investigation as slightly toxic or non-toxic substances with potential antineurotic activity, particularly for male reproductive and erectile dysfunction treatment (Danylchenko, Drushlyak, & Kovalenko, 2016).
Inotropic Evaluation
Another study synthesized a series of related compounds and evaluated them for positive inotropic activity by measuring left atrium stroke volume in isolated rabbit-heart preparations. Some derivatives exhibited favorable activity, indicating potential applications in cardiovascular research (Liu et al., 2009).
Antimicrobial Evaluation
A novel series of related polynuclear compounds were synthesized and evaluated for their antimicrobial activity. This study highlights the potential of these compounds as antimicrobial agents, suggesting their relevance in addressing bacterial infections (El‐Kazak & Ibrahim, 2013).
Anticancer Activity
A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives were designed and synthesized for their anticancer activity. These compounds were evaluated in vitro against human neuroblastoma and colon carcinoma cell lines, demonstrating significant cytotoxicity in some cases. This indicates the compound's potential in cancer research (Reddy et al., 2015).
Structure and Reactivity Study
A study explored the structure and reactivity of the 1,2,3-triazolo[1,5-a]quinazoline ring system, providing foundational knowledge for understanding the chemical properties and potential applications of these compounds in various fields of research (Tennant, 1966).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-ethylbenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves the reaction of 4-ethylbenzylamine with 3-fluorobenzoyl chloride to form 3-fluoro-N-(4-ethylbenzyl)benzamide. This intermediate is then reacted with 2-cyanoguanidine to form the triazoloquinazoline ring system. The resulting compound is then reacted with acetic anhydride to form the final product, N-(4-ethylbenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide.", "Starting Materials": [ "4-ethylbenzylamine", "3-fluorobenzoyl chloride", "2-cyanoguanidine", "acetic anhydride" ], "Reaction": [ "Step 1: 4-ethylbenzylamine is reacted with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form 3-fluoro-N-(4-ethylbenzyl)benzamide.", "Step 2: 3-fluoro-N-(4-ethylbenzyl)benzamide is then reacted with 2-cyanoguanidine in the presence of a base such as potassium carbonate to form the triazoloquinazoline ring system.", "Step 3: The resulting compound is then reacted with acetic anhydride in the presence of a base such as pyridine to form the final product, N-(4-ethylbenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide." ] } | |
CAS RN |
1031624-70-0 |
Product Name |
N-(4-ethylbenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide |
Molecular Formula |
C25H20FN5O2 |
Molecular Weight |
441.466 |
IUPAC Name |
N-[(4-ethylphenyl)methyl]-3-(3-fluorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C25H20FN5O2/c1-2-15-6-8-16(9-7-15)14-27-24(32)18-10-11-20-21(13-18)31-23(28-25(20)33)22(29-30-31)17-4-3-5-19(26)12-17/h3-13,30H,2,14H2,1H3,(H,27,32) |
SMILES |
CCC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC(=CC=C5)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(4-chlorophenyl)-7-methyl-3-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione](/img/structure/B2629084.png)

![(Z)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N-[[2-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2629086.png)
![N-(4-chlorophenyl)-N'-[2-(2-nitroethyl)phenyl]urea](/img/structure/B2629087.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2629088.png)


![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methylbenzamide](/img/structure/B2629092.png)
![N-[1-[1-[2-(4-Fluorophenyl)sulfanylacetyl]pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2629094.png)
![Ethyl 4-[(7,8-dihydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2629095.png)
![1'-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2629100.png)
![ethyl 2-oxo-2-[(4-oxo-3H-phthalazin-1-yl)methylamino]acetate](/img/structure/B2629101.png)
![N-(3-ethylphenyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide](/img/structure/B2629104.png)
